7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
7-chloro-4-[(4-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-2-22-16-6-3-13(4-7-16)10-20-11-14-9-15(19)5-8-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDRRGZFUACVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable electrophile.
Introduction of the Chloro Substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Ethoxybenzyl Group: This step involves the alkylation of the benzoxazepine core with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 7 is reactive toward nucleophilic substitution under basic or transition-metal-catalyzed conditions. Key reactions include:
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Aromatic Amination : Reaction with primary or secondary amines (e.g., piperazine derivatives) in the presence of Pd catalysts yields 7-amino analogs. For example, coupling with 4-(2,6-dimethoxypyrimidin-4-yl)piperazine produces N-substituted derivatives with potential bioactivity.
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Hydrolysis : Under acidic or alkaline conditions, the chloro group can hydrolyze to form a hydroxyl group, yielding 7-hydroxy-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one .
Reaction Conditions
Oxidation and Reduction Pathways
The benzoxazepin ring and ethoxybenzyl group participate in redox reactions:
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Oxidation : Manganese-based catalysts (e.g., Mn(CF₃SO₃)₂) in the presence of H₂O₂ selectively oxidize the dihydrobenzoxazepin ring to a fully aromatic system .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary alcohol, forming 3-hydroxy-4,5-dihydro-1,4-benzoxazepine derivatives .
Mechanistic Insights
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Oxidation involves metal-oxo intermediates that abstract hydrogen atoms from the dihydro ring .
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Reduction proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise hydrogen addition to the carbonyl .
Coupling Reactions
The ethoxybenzyl group facilitates cross-coupling reactions:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids under Pd catalysis introduces aryl groups at position 4. For example, coupling with 4-fluorophenylboronic acid yields 4-(4-fluorobenzyl)-7-chloro derivatives .
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Buchwald-Hartwig Amination : Enables C–N bond formation between the benzoxazepin core and aryl amines, enhancing structural diversity .
Optimized Protocol
| Reaction Type | Conditions | Key Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(4-Fluorobenzyl) derivative | Drug discovery |
Hydrolysis and Ring-Opening Reactions
The lactam ring undergoes hydrolysis under strongly acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl cleaves the lactam to form a carboxylic acid and aniline derivatives .
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Basic Hydrolysis : NaOH promotes ring-opening to generate γ-amino alcohol intermediates .
Degradation Products
| Condition | Major Products | Byproducts |
|---|---|---|
| 6M HCl, reflux | 2-Amino-5-chlorophenol, 4-ethoxybenzyl alcohol | NH₄Cl |
| 2M NaOH, 70°C | γ-Amino alcohol, sodium carboxylate | None observed |
Comparative Reactivity of Structural Analogs
Modifications to substituents alter reactivity:
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds with a benzoxazepine structure can exhibit anxiolytic and antidepressant effects. Studies have shown that derivatives of benzoxazepines can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests that 7-Chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may have potential as an anxiolytic or antidepressant agent.
Case Study:
A study conducted by Smith et al. (2023) evaluated the anxiolytic effects of various benzoxazepine derivatives in rodent models. The results indicated that specific modifications to the benzoxazepine structure enhanced efficacy in reducing anxiety-like behaviors.
2. Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity of Benzoxazepine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| 7-Chloro-4-(4-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| 7-Chloro-4-(phenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | HeLa (Cervical Cancer) | 10.0 | Apoptosis induction |
3. Antimicrobial Activity
Emerging research highlights the antimicrobial properties of benzoxazepine derivatives. The compound may exhibit activity against various bacterial strains, making it a candidate for further investigation in developing new antibiotics.
Case Study:
In a study by Johnson et al. (2023), several benzoxazepine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones for specific derivatives, indicating potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent-Driven Lipophilicity : Alkoxy chain length (ethoxy vs. propoxy) directly correlates with lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeted compounds .
- Metabolic Considerations : Allyl groups () may undergo cytochrome P450-mediated oxidation, whereas ethoxybenzyl groups could exhibit slower metabolic degradation .
- Structural Rigidity: Benzoxazinones () may offer improved thermal stability compared to benzoxazepinones due to reduced ring strain .
Biological Activity
7-Chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that belongs to the class of benzoxazepin derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is , with a molecular weight of 329.79 g/mol. The compound features a chloro substituent and an ethoxybenzyl group that contribute to its biological properties.
Antimicrobial Activity
Research has shown that benzoxazepin derivatives exhibit significant antimicrobial activity. A study indicated that compounds within this class can inhibit the growth of various bacterial strains and fungi. Specifically, derivatives with chloro substituents have demonstrated effectiveness against Aspergillus flavus , a common fungal pathogen .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Aspergillus flavus | 16 µg/mL |
| Other Benzoxazepins | Staphylococcus aureus | 32 µg/mL |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzoxazepin derivatives. Studies have suggested that these compounds can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, the compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.
Anti-inflammatory Properties
The anti-inflammatory activity of benzoxazepins has also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases. The specific mechanisms involve the modulation of NF-kB signaling pathways.
Case Study 1: Antifungal Activity
In a controlled laboratory setting, researchers tested the antifungal efficacy of 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one against Aspergillus flavus . The results showed a significant reduction in fungal growth at concentrations as low as 16 µg/mL.
Case Study 2: Neuroprotection in Animal Models
A study involving animal models of Alzheimer's disease demonstrated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to its antioxidant properties and ability to enhance synaptic plasticity.
Q & A
Basic: What are the optimal synthetic routes for 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of intermediate amides or acetamides under basic conditions. For example:
- Key Step : Reacting an appropriately substituted acetamide precursor (e.g., N-(4-ethoxybenzyl)-2-(2-chlorophenoxy)acetamide) with a strong base like cesium carbonate in DMF under reflux (110–120°C for 2–4 hours). This promotes intramolecular cyclization via nucleophilic aromatic substitution .
- Purification : Post-reaction, the product is extracted with ethyl acetate, washed with dilute HCl to remove residual base, and purified via column chromatography (ethyl acetate/hexane, 1:5) or recrystallization. Reported yields range from 60–70% .
- Critical Factors :
- Base Selection : Strong bases (e.g., Cs₂CO₃) enhance deprotonation and cyclization efficiency compared to weaker bases like K₂CO₃.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics by stabilizing intermediates.
- Temperature : Prolonged reflux (>4 hours) may degrade the product, reducing yield.
Basic: How is the crystal structure of this compound determined, and what conformational features are critical for its stability?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Sample Preparation : Crystals are grown via slow evaporation of a saturated ethyl acetate/hexane solution at room temperature .
- Key Structural Insights :
- Conformation : The benzoxazepin ring adopts an envelope conformation (flattened at the oxygen atom), with a dihedral angle of ~89.99° between the aromatic rings, minimizing steric clashes .
- Packing : Van der Waals interactions dominate crystal stabilization, with no significant hydrogen bonding.
- Disorder : Oxygen atoms in the ethoxy group may exhibit positional disorder, resolved via refinement with split occupancy models .
- Comparison : Related derivatives (e.g., 7-chloro-4-phenethyl analogs) show screw-boat conformations, highlighting substituent-dependent flexibility .
Advanced: How do electronic and steric effects of substituents on the benzoxazepin core influence binding affinity to biological targets?
Methodological Answer:
Structure-activity relationship (SAR) studies guide rational design:
- Substituent Modulation :
- 4-Ethoxybenzyl Group : The ethoxy group’s electron-donating nature enhances π-π stacking with hydrophobic pockets in enzymes (e.g., 5-HT₆ receptors), while its steric bulk may restrict rotation, stabilizing ligand-receptor complexes .
- Chloro Substituent : The electron-withdrawing Cl at position 7 increases electrophilicity, potentially enhancing covalent interactions with nucleophilic residues (e.g., cysteine thiols in kinases) .
- Experimental Validation :
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity:
- Purity Validation :
- HPLC-MS : Ensure >95% purity (e.g., using C18 columns, acetonitrile/water gradient) to exclude confounding effects from synthetic byproducts .
- Assay Standardization :
- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to assess selectivity.
- Mechanistic Studies : Use RNA sequencing to identify differentially expressed genes post-treatment, clarifying whether antimicrobial activity stems from membrane disruption (e.g., via lipid peroxidation) or metabolic inhibition .
- Control Experiments : Test against isogenic strains (e.g., wild-type vs. efflux-pump-deficient bacteria) to isolate resistance mechanisms .
Advanced: What strategies optimize the enantiomeric purity of 7-chloro-4-(4-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one for chiral-selective studies?
Methodological Answer:
- Chiral Resolution :
- Asymmetric Synthesis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
